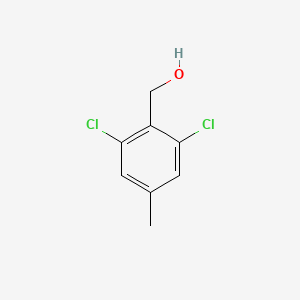

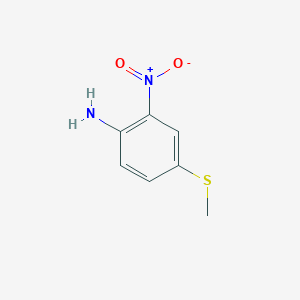

4-(Methylsulfanyl)-2-nitroaniline

Vue d'ensemble

Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes its appearance (color, state of matter under standard conditions) and odor.

Synthesis Analysis

This involves the methods and procedures used to create the compound. It includes the reactants used, the conditions under which the reaction is carried out (temperature, pressure, catalyst, etc.), and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold the atoms together. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes the study of properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo.Applications De Recherche Scientifique

Crystal Structure and DFT Calculations

4-(Methylsulfanyl)-2-nitroaniline has been examined in studies focusing on crystal structures and density functional theory (DFT) calculations. Research by Helttunen et al. (2013) explored the hydrogen bonding and aromatic interactions in nitroaniline derivatives, including 2-nitroaniline variants, using DFT calculations and crystal structure analysis. This study is crucial in understanding the molecular interactions and electron distribution in nitroaniline compounds (Helttunen, Lehtovaara, Häkkinen, & Nissinen, 2013).

Nonlinear Optical Properties

The charge transfer contributions to the nonlinear optical properties of 2-Methyl-4-nitroaniline have been investigated using DFT computation. Jasmine et al. (2016) conducted a study focusing on the vibrational contribution and quantum chemical aspects, providing insights into the molecular structure and potential applications in optics (Jasmine, Amalanathan, & Roy, 2016).

Intermolecular Interactions

Kruszyński and Sierański (2010) explored the intermolecular non-covalent interactions in aminonitromethylbenzenes, including 2-methyl-4-nitroaniline. Their findings, which involved quantum mechanical calculations, highlighted the role of hydrogen bonding and charge redistribution, contributing to the understanding of molecular interactions in these compounds (Kruszyński & Sierański, 2010).

Pesticidal Activity Potential

Research into the synthesis of tribromomethyl phenyl sulfone derivatives, which includes studies on nitroaniline derivatives like 4-tribromomethylsulfonyl-2-nitroaniline, was reported by Borys et al. (2012). This work is significant in the context of developing novel compounds with potential pesticidal activity (Borys, Korzyński, & Ochal, 2012).

Environmental Degradation Studies

Studies on the anaerobic degradation of nitroaromatic compounds like 2-chloro-4-nitroaniline by microbial strains highlight the potential environmental impact and degradation pathways of nitroaniline derivatives. Duc (2019) showed how microbial strains could utilize these compounds under anaerobic conditions, offering insights into environmental bioremediation processes (Duc, 2019).

Hydrogen Bonding in Nitroanilines

The study of hydrogen bonding in nitroanilines, including 2-methyl-4-nitroaniline, was conducted by Ferguson et al. (2001). This research provides an understanding of how these molecules are linked into a three-dimensional framework through hydrogen bonding, which is critical for their chemical properties and potential applications (Ferguson, Glidewell, Low, Skakle, & Wardell, 2001).

Aerobic Bacterial Degradation

Khan et al. (2013) explored the aerobic degradation of N-Methyl-4-nitroaniline (MNA) by Pseudomonas sp., highlighting its use as a sole carbon, nitrogen, and energy source for bacteria. This study provides insights into the microbial pathways for degrading nitroaniline compounds and their environmental implications (Khan, Vyas, Pal, & Cameotra, 2013).

Solubility and Thermodynamics

Li et al. (2016) investigated the solubility and solution thermodynamics of 2-methyl-4-nitroaniline in various organic solvents. Their work is significant for understanding the physical properties of this compound and its behavior in different solvents, which is crucial for its purification and application (Li, Cong, Du, & Zhao, 2016).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, reactivity, and environmental impact. It includes information on safe handling and storage, first aid measures, and personal protective equipment to use when handling the compound.

Orientations Futures

This involves speculation on potential future applications of the compound based on its properties and activities. It could also include potential modifications to the compound to enhance its properties or reduce its hazards.

Propriétés

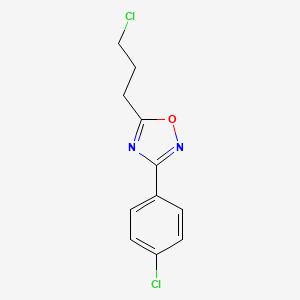

IUPAC Name |

4-methylsulfanyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFOZCFJVOGQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447200 | |

| Record name | 4-(Methylsulfanyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfanyl)-2-nitroaniline | |

CAS RN |

23153-09-5 | |

| Record name | 4-(Methylsulfanyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

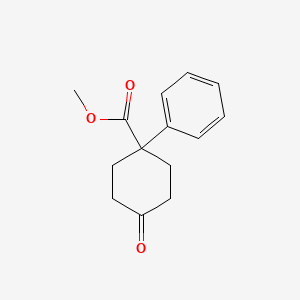

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)